N-(3,5-dichlorophenyl)-4-nitrobenzamide
Description
Properties
CAS No. |
316142-27-5 |
|---|---|
Molecular Formula |
C13H8Cl2N2O3 |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18) |
InChI Key |
SUFGASWKVLSBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-(3,5-dichlorophenyl)-4-nitrobenzamide exhibits antimicrobial properties. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .
Anticancer Properties
Research has shown that this compound may possess anticancer activity by targeting specific pathways involved in tumor growth and proliferation. Its ability to inhibit certain enzymes related to cancer progression makes it a candidate for further investigation in oncology .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes, which is crucial for developing therapeutic agents targeting diseases such as tuberculosis and other infections .
Antimycobacterial Activity
A study highlighted that derivatives of nitrobenzamide compounds exhibit varying degrees of antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The presence of both nitro groups in certain analogues was essential for maintaining high levels of activity .
Therapeutic Potential
Research focusing on the structure-activity relationship (SAR) of related compounds has revealed insights into how modifications can influence biological efficacy. For instance, alterations in substituent positions on the aromatic rings significantly impacted their enzyme inhibitory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Effects
- N-(3,5-Dichlorophenyl)-4-nitrobenzamide vs. N-(3-Chlorophenethyl)-4-nitrobenzamide (): The latter replaces the 3,5-dichlorophenyl group with a 3-chlorophenethyl chain.
This compound vs. 3,5-Dinitro-N-(4-nitrophenyl)benzamide ():
The latter has nitro groups at both the 3,5-positions of the benzoyl ring and the 4-position of the aniline ring. This increased electron-withdrawing character results in a larger dihedral angle (18.94°) between the nitro group and the benzene ring, compared to the target compound’s simpler substitution pattern. Such differences impact π-π stacking and hydrogen-bonding capabilities .This compound vs. N-(3,5-Dichlorophenyl)-4-ethylbenzamide ():
Replacing the nitro group with an ethyl (-CH₂CH₃) substituent reduces electron-withdrawing effects, likely increasing lipophilicity and altering solubility. The nitro group’s strong inductive effect may enhance reactivity in electrophilic substitutions or hydrogen bonding .
Physical and Crystallographic Properties
- Solubility: The nitro group in this compound likely reduces water solubility compared to ethyl-substituted analogs (). However, dichlorophenyl derivatives often exhibit solubility in organic solvents like acetone and ethanol () .
- Crystal Packing : Meta-substitution with electron-withdrawing groups (e.g., nitro or chlorine) in benzamides influences crystal parameters. For example, 3,5-Dinitro-N-(4-nitrophenyl)benzamide forms chains via N–H···O hydrogen bonds (), while dichlorophenyl analogs may adopt distinct packing modes due to halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
